molecular formula C24H22NOP B12592735 3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- CAS No. 646516-81-6

3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)-

Katalognummer: B12592735
CAS-Nummer: 646516-81-6
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: VUSSNZREVVWVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, substituted with two methyl groups at positions 2 and 5, and an N-(triphenylphosphoranylidene) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- typically involves the reaction of 2,5-dimethylfuran with triphenylphosphine and an appropriate amine source. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The methyl groups and the triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism by which 3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- exerts its effects involves interactions with molecular targets and pathways. The furan ring and the triphenylphosphoranylidene group can interact with various enzymes or receptors, leading to changes in their activity. These interactions can result in the modulation of biochemical pathways, influencing cellular processes such as signal transduction, gene expression, or metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Furanamine: A simpler analog without the methyl and triphenylphosphoranylidene substitutions.

    2,5-Dimethylfuran: Lacks the amine and triphenylphosphoranylidene groups.

    Triphenylphosphine: A related compound that lacks the furan and amine groups.

Uniqueness

3-Furanamine, 2,5-dimethyl-N-(triphenylphosphoranylidene)- is unique due to its combination of a furan ring, methyl groups, and a triphenylphosphoranylidene group. This unique structure imparts specific chemical and physical properties that are not observed in the simpler analogs. The presence of the triphenylphosphoranylidene group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

646516-81-6

Molekularformel

C24H22NOP

Molekulargewicht

371.4 g/mol

IUPAC-Name

(2,5-dimethylfuran-3-yl)imino-triphenyl-λ5-phosphane

InChI

InChI=1S/C24H22NOP/c1-19-18-24(20(2)26-19)25-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3

InChI-Schlüssel

VUSSNZREVVWVRG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(O1)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.